molecular formula C7H3ClF3N3O3 B12954771 N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 60792-74-7

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12954771
CAS No.: 60792-74-7
M. Wt: 269.56 g/mol
InChI Key: LXFBDVDAJQAFNR-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is a halogenated and nitrated pyridine derivative bearing a trifluoroacetamide functional group. The nitro group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the chloro substituent may influence steric and electronic interactions in biological systems .

Properties

CAS No.

60792-74-7

Molecular Formula

C7H3ClF3N3O3

Molecular Weight

269.56 g/mol

IUPAC Name

N-(4-chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C7H3ClF3N3O3/c8-3-1-2-12-5(4(3)14(16)17)13-6(15)7(9,10)11/h1-2H,(H,12,13,15)

InChI Key

LXFBDVDAJQAFNR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-chloro-3-nitropyridine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or DMF, and mild heating.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of N-(4-amino-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Trifluoroacetamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide Pyridine 4-Cl, 3-NO₂ C₇H₄ClF₃N₂O₃* ~262.57 (estimated) Potential intermediates in drug synthesis (inferred)
N-(3-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide Benzene 3-Cl, 4-CN C₉H₅ClF₃N₂O 267.60 Agrochemical research
N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide Benzene 4-COCH₃ C₁₀H₈F₃NO₂ 231.17 Pharmaceutical intermediate (explicit)
N-(4-Chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide Pyridine + Benzyl Pyridine: 3-Cl, 5-CF₃; Benzyl: 4-Cl C₁₅H₁₁Cl₂F₃N₂O 363.16 Bioactive compound (inferred from structural analogs)
TFA-L-Ile-Ph(4-OEt) Peptide-like 4-OEt on phenyl C₁₆H₁₉F₃N₂O₃ 344.33 Biomedical research (explicit)

*Estimated based on analogous structures.

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s nitro and chloro groups contrast with the cyano (-CN) group in and acetyl (-COCH₃) in . Nitro groups generally increase reactivity in electrophilic substitutions compared to cyano or acetyl substituents .
  • Heterocyclic vs.
  • Biological Activity : Peptide-linked trifluoroacetamides like TFA-L-Ile-Ph(4-OEt) are explicitly used in biomedical studies, suggesting that the target compound’s pyridine core could be tailored for similar applications with optimized substituents.

Biological Activity

N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a nitropyridine moiety and a trifluoroacetamide functional group. Its chemical structure can be represented as follows:

N 4 Chloro 3 nitropyridin 2 yl 2 2 2 trifluoroacetamide\text{N 4 Chloro 3 nitropyridin 2 yl 2 2 2 trifluoroacetamide}

1. Antimicrobial Activity

Nitro-containing compounds, including this compound, have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cellular damage and death.

Key Findings:

  • Mechanism: The nitro group undergoes reduction to generate toxic intermediates such as nitroso species, which covalently bind to DNA .
  • Efficacy: Compounds with similar structures have been shown to inhibit various pathogens effectively, with some requiring activation within the cell to exhibit antimicrobial effects.

2. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Nitro groups can influence cellular signaling pathways and modulate inflammatory responses.

Research Insights:

  • Inhibition of iNOS: Similar nitro derivatives have been reported to inhibit inducible nitric oxide synthase (iNOS), which is crucial in inflammatory processes .
  • Cytoprotective Effects: Nitro fatty acids derived from similar compounds have shown cytoprotective properties by interacting with specific proteins involved in inflammation .

3. Anticancer Potential

Nitro compounds are also explored for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms.

Case Studies:

  • Cell Line Studies: In vitro studies have indicated that nitro derivatives can inhibit cancer cell proliferation by inducing oxidative stress and apoptosis .
  • Mechanistic Studies: Investigations into the molecular pathways affected by these compounds reveal interactions with critical enzymes involved in cell cycle regulation.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDNA binding via reactive intermediates
Anti-inflammatoryInhibition of iNOS and modulation of signaling pathways
AnticancerInduction of apoptosis and oxidative stress

Case Studies

  • Antimicrobial Efficacy Against C. krusei :
    • A study demonstrated that a related nitro compound exhibited an MIC of 1 μM against Candida krusei, showcasing its potential as an antifungal agent .
  • Anti-inflammatory Effects in Murine Models :
    • Research involving murine models showed that nitro fatty acids derived from similar structures could significantly reduce inflammation markers such as TNF-α and IL-1β .

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